molecular formula C9H11ClO2 B1580983 1-Chloro-4-(dimethoxymethyl)benzene CAS No. 3395-81-1

1-Chloro-4-(dimethoxymethyl)benzene

Cat. No. B1580983
CAS RN: 3395-81-1
M. Wt: 186.63 g/mol
InChI Key: YRNBYTFFWMWTGG-UHFFFAOYSA-N
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Description

1-Chloro-4-(dimethoxymethyl)benzene, also known as Benzene, 4-chloro-1-(dimethoxymethyl)-, is a chemical compound with the molecular formula C9H11ClO2 . Its molecular weight is 186.64 .


Synthesis Analysis

The synthesis of 1-Chloro-4-(dimethoxymethyl)benzene involves several steps. One method involves the use of cerium (IV) ammonium nitrate for the preparation of dimethyl and diallyl acetals of aromatic aldehydes . Another method involves the use of zinc (II) chloride in chloroform at 20°C . More details about the synthesis can be found in the Journal of Organic Chemistry .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-(dimethoxymethyl)benzene consists of a benzene ring substituted with a chlorine atom and a dimethoxymethyl group .


Chemical Reactions Analysis

1-Chloro-4-(dimethoxymethyl)benzene can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . The exact reaction conditions and mechanisms can vary depending on the specific reaction.


Physical And Chemical Properties Analysis

1-Chloro-4-(dimethoxymethyl)benzene has a boiling point of 114-115 °C at 19 mm Hg, a density of 1.128 g/mL at 25 °C, and a refractive index of 1.508 .

Scientific Research Applications

  • Precursor for Polybenzoxazole Synthesis :1-Chloro-4-(dimethoxymethyl)benzene-related compounds, like (1-Chloro-2,2-dicyanovinyl)benzene, have been used in synthesizing hydroxy enaminonitriles, which undergo thermal cyclization to form benzoxazoles. These benzoxazoles serve as precursors for aromatic polybenzoxazoles, known for their high thermal stability and mechanical properties (Kim & Lee, 2001).

  • Development of Porous Organic Polymers :Carbazole-based porous organic polymers have been created using compounds related to 1-Chloro-4-(dimethoxymethyl)benzene, such as 1,4-bis(chloromethyl)-benzene. These polymers, with high surface areas and unique mulberry-like morphologies, are effective in environmental applications like iodine vapor adsorption (Xiong et al., 2019).

  • Crystal Structure and Synthesis Studies :Derivatives of 1-Chloro-4-(dimethoxymethyl)benzene have been analyzed for their crystal structures, providing insights into the arrangement of atoms and molecular geometry. These studies contribute to a better understanding of the chemical properties and potential applications of these compounds (Wiedenfeld et al., 2004).

  • Photochemistry and Chemical Reactions :Research involving similar compounds to 1-Chloro-4-(dimethoxymethyl)benzene has explored their behavior under photochemical conditions. This research is crucial for understanding how these compounds react under different light conditions, which is vital for developing photo-sensitive materials and reactions (Kinder, 2000).

  • Aromatic Substitution Reactions :Studies on 1-Chloro-4-(dimethoxymethyl)benzene-related compounds have provided insights into aromatic substitution reactions, which are fundamental in organic chemistry for the synthesis of various complex molecules. These reactions have implications in the synthesis of pharmaceuticals, agrochemicals, and polymers (Olah et al., 1976).

Safety And Hazards

1-Chloro-4-(dimethoxymethyl)benzene is considered hazardous. It may be fatal if swallowed and enters airways. It can cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-chloro-4-(dimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNBYTFFWMWTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334420
Record name 1-Chloro-4-(dimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(dimethoxymethyl)benzene

CAS RN

3395-81-1
Record name 1-Chloro-4-(dimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzaldehyde dimethyl acetal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
L Yu, C Lin, C Liao, X Zeng, X Chen, Z Zhu… - Environmental …, 2020 - Springer
Green chemistry is developing to invent new reactions that are cheaper, cleaner and use less energy. Acetalization is a common strategy for the protection of aldehydes in synthetic …
Number of citations: 13 link.springer.com
X Wang, S Cheng, JCC Chan, JCH Chao - Microporous and Mesoporous …, 2006 - Elsevier
… In these two reactions, no by-products other than methyl acetate and 1-chloro-4-dimethoxymethyl-benzene formed for esterification and for acetalization, respectively, were observed by …
Number of citations: 52 www.sciencedirect.com
X Wang, S Cheng, JCC Chan - The Journal of Physical Chemistry …, 2007 - ACS Publications
… No byproducts other than methyl acetate and 1-chloro-4-dimethoxymethyl-benzene for esterification and for acetalization, respectively, were observed by GC−MS or GC. …
Number of citations: 71 pubs.acs.org
M Baxter - 2015 - ir.library.ontariotechu.ca
The synthesis of small molecules is crucial in the pharmaceutical industry for producing drugs or biologically active compounds. Specifically, the formation of new carbon-carbon bonds …
Number of citations: 3 ir.library.ontariotechu.ca
JL Dong, LSH Yu, JW Xie - ACS omega, 2018 - ACS Publications
An important and surprising finding that the acetalization and ketalization of aldehydes and ketones with alcohols, respectively, proceed smoothly in the presence of 0.1 mol % acid, …
Number of citations: 71 pubs.acs.org
T Kawajiri, M Kato, H Nakata, R Goto… - The Journal of …, 2019 - ACS Publications
The development of a novel chemoselective functionalization can diversify the strategy for synthesizing the target molecules. The perfect chemoselectivity between aromatic and …
Number of citations: 15 pubs.acs.org
M Wilk, D Trzepizur, D Koszelewski, A Brodzka… - Bioorganic …, 2019 - Elsevier
A new enzymatic protocol based on lipase-catalyzed cascade toward (E)-α,β-unsaturated carboxylic esters is presented. The proposed methodology consists of elementary organic …
Number of citations: 9 www.sciencedirect.com
J Saway - 2023 - search.proquest.com
From photosynthesis to transition metal-type photocatalysts, the conversion of light energy into chemical energy is a fundamental process in chemistry. While photochemistry is not new …
Number of citations: 2 search.proquest.com
C Wiles, P Watts, SJ Haswell - Tetrahedron, 2005 - Elsevier
Through incorporating a series of polymer-supported acid catalysts into a miniaturised EOF-based flow reactor, we demonstrate a clean and efficient technique for the protection of …
Number of citations: 77 www.sciencedirect.com
MG Malusare - 1999 - lib.unipune.ac.in
CHAPTER I SYNTHESIS OF 1,2-DIARYLETHANEDIAMINES Part of work described in this chapter has been published in Tetrahedron Lett. 1 Page 1 CHAPTER I SYNTHESIS OF 1,2-…
Number of citations: 0 lib.unipune.ac.in

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